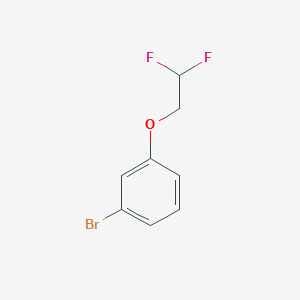

1-Bromo-3-(2,2-difluoroethoxy)benzene

Description

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of organofluorine chemistry, which gained momentum in the mid-20th century as researchers sought to exploit the unique properties of carbon-fluorine bonds. The compound emerged from systematic investigations into difluoroalkyl ether synthesis, representing a convergence of traditional aromatic halogenation chemistry with modern fluorination methodologies. Early research into difluoroethoxy-substituted aromatics was driven by the pharmaceutical industry's recognition that fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts.

The specific compound this compound, identified by Chemical Abstracts Service number 958454-25-6, represents a refined approach to incorporating both reactive halogen functionality and difluorinated ether groups into aromatic systems. The historical development of this compound class coincided with advances in fluorinating reagent chemistry, particularly the development of safer and more selective methods for introducing difluoroethoxy groups into aromatic systems. Research publications from the early 2000s began documenting systematic approaches to synthesizing such compounds, recognizing their potential as intermediates in pharmaceutical synthesis.

The compound's emergence also reflects the historical trend toward developing more sophisticated building blocks that can serve multiple synthetic purposes. Traditional approaches to aromatic functionalization often required sequential introduction of different functional groups, but compounds like this compound allow synthetic chemists to incorporate both electrophilic and nucleophilic reaction sites in a single molecule. This historical context demonstrates how the compound represents an evolution in synthetic strategy, moving from simple functional group installation to the design of multifunctional intermediates.

Historical patent literature reveals that compounds in this class were initially developed for agrochemical applications, particularly as intermediates in herbicide synthesis. The recognition that this compound could serve as a key building block in penoxsulam synthesis marked an important milestone in its commercial development. This application demonstrated the compound's utility in creating molecules with specific biological activities, establishing its importance beyond academic research into practical applications.

Significance in Organofluorine Chemistry

This compound occupies a unique position within organofluorine chemistry due to its combination of reactive bromine functionality with a difluoroethoxy substituent. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of compounds containing difluoroethoxy groups, making this compound particularly valuable for applications requiring robust molecular frameworks.

The significance of this compound extends to its role in demonstrating key principles of organofluorine chemistry. The difluoroethoxy group exhibits the characteristic properties of fluorinated compounds, including reduced van der Waals interactions due to fluorine's low polarizability of 0.56 × 10^-24^ cubic centimeters. This property contributes to unique solvation behaviors and can influence the compound's interaction with biological targets. The combination of these fluorine-specific properties with the electrophilic nature of the bromine substituent creates opportunities for diverse chemical transformations.

Recent research has highlighted the compound's importance in advancing synthetic methodologies for difluoroalkyl ether formation. Studies have demonstrated that difluoroethoxy groups can be introduced through various pathways, including fluorodesulfurization reactions using silver fluoride. These methodologies have expanded the synthetic accessibility of compounds like this compound, making them more viable for large-scale applications. The development of mild reaction conditions for difluoroalkyl ether synthesis has particular significance for pharmaceutical applications, where harsh reaction conditions might compromise other functional groups present in complex molecules.

The compound also serves as an important model system for understanding the electronic effects of difluoroethoxy substitution on aromatic reactivity. The highly electronegative fluorine atoms, with electronegativity of 3.98, create significant dipole moments within the difluoroethoxy group. This electronic influence can modulate the reactivity of the aromatic ring, affecting both electrophilic and nucleophilic aromatic substitution reactions. Understanding these electronic effects has broader implications for designing new organofluorine compounds with predictable reactivity patterns.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for substituted aromatic compounds. The compound's name indicates the presence of a bromine atom at position 1 of the benzene ring and a 2,2-difluoroethoxy group at position 3, with the numbering system choosing the lowest possible numbers for the substituents. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Alternative nomenclature for this compound includes 3-(2,2-Difluoroethoxy)bromobenzene, which emphasizes the functional group perspective rather than positional numbering. Both naming systems are acceptable and appear in scientific literature, though the International Union of Pure and Applied Chemistry name provides more precise structural information. The compound's molecular formula C8H7BrF2O succinctly captures its elemental composition, indicating eight carbon atoms, seven hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as an aryl bromide due to the presence of bromine directly attached to the aromatic ring, making it suitable for various cross-coupling reactions and nucleophilic aromatic substitution processes. Simultaneously, it functions as a difluoroalkyl ether, placing it within the broader category of organofluorine compounds that exhibit unique physical and chemical properties due to the presence of carbon-fluorine bonds.

The compound can also be classified as a multifunctional synthetic intermediate, combining both electrophilic (bromine) and ether functionalities in a single molecule. This dual functionality makes it particularly valuable for convergent synthetic strategies where multiple bond-forming reactions can be executed from a single starting material. The classification as a building block reflects its primary utility in synthetic chemistry rather than as an end-use product, highlighting its role in constructing more complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

Position in Difluoroalkyl Ether Research

This compound occupies a central position in contemporary difluoroalkyl ether research, serving as both a synthetic target and a platform for developing new methodologies. The compound exemplifies the challenges and opportunities inherent in difluoroalkyl ether synthesis, particularly the need to introduce fluorinated groups under mild conditions that preserve other functional groups. Research efforts have focused on developing efficient routes to such compounds, recognizing their importance in pharmaceutical and agrochemical applications.

Recent advances in difluoroalkyl ether synthesis have been driven by the limitations of traditional approaches, which often relied on toxic or dangerous reagents with limited functional group compatibility. The development of fluorodesulfurization methodologies using silver fluoride has provided new pathways for accessing compounds like this compound under milder conditions. These methodologies demonstrate excellent functional group tolerance and complement existing strategies, expanding the synthetic accessibility of difluoroalkyl ethers for diverse applications.

The compound's role in difluoroalkyl ether research extends to its use as a model system for understanding reaction mechanisms and developing new synthetic strategies. Studies of difluoromethyl ether formation have revealed that such reactions can proceed through difluorocarbene intermediates, providing insights that are applicable to the synthesis of related difluoroethoxy compounds. The mechanistic understanding gained from these studies has informed the development of new methodologies for introducing difluoroalkyl ether groups into aromatic systems.

Research into this compound has also contributed to broader understanding of organofluorine compound behavior in various applications. Studies of fluorinated compounds in battery technology have identified difluoroethoxy-containing molecules as potential cosolvation diluents that can modulate solvation structures in lithium metal batteries. While not directly applicable to this compound, these findings highlight the diverse applications of difluoroalkyl ether functionality and the importance of developing efficient synthetic routes to such compounds.

The compound's position in current research is further enhanced by its role as an intermediate in the synthesis of biologically active molecules. The use of 1-Bromo-2-(2,2-difluoroethoxy)benzene as a building block in penoxsulam synthesis demonstrates the practical applications of difluoroalkyl ether chemistry in developing commercially important products. This application has driven continued research into efficient synthesis methodologies and has established the commercial viability of compounds in this class.

Table 2: Comparative Analysis of Related Difluoroethoxy-Substituted Compounds

Contemporary research continues to explore new applications for this compound and related compounds, with particular emphasis on their use in pharmaceutical intermediate synthesis and materials science applications. The ongoing development of more efficient synthetic methodologies and the discovery of new applications ensure that this compound will remain at the forefront of organofluorine chemistry research. The compound's unique combination of properties makes it an ideal candidate for continued investigation into the fundamental principles governing organofluorine compound behavior and reactivity.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWQAWMAKJZSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669714 | |

| Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958454-25-6 | |

| Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed C-O Coupling Method

One of the most efficient and widely reported methods involves copper-catalyzed etherification of bromobenzene derivatives with 2,2-difluoroethanol.

- Procedure : A bromobenzene substrate bearing the bromine at the 1-position and a suitable leaving group or activated site at the 3-position is reacted with 2,2-difluoroethanol in the presence of a copper catalyst and a strong base.

- Catalysts : Copper(I) iodide or copper powder with ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.

- Bases : Potassium carbonate or cesium carbonate.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : Heating at 80-120 °C for several hours under inert atmosphere.

- Outcome : Formation of the aryl difluoroethoxy ether bond with high regioselectivity and yields typically above 80%.

This method is supported by the synthesis of related compounds such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene derivatives, where copper-catalyzed C-O coupling was a key step to introduce the difluoroethoxy moiety efficiently.

Grignard Reagent Route Followed by Etherification

Another approach involves:

- Step 1 : Preparation of an arylmagnesium bromide intermediate by reacting 1-bromo-3-substituted benzene with isopropylmagnesium bromide or isopropylmagnesium chloride in anhydrous tetrahydrofuran (THF) at low temperatures (-40 to -25 °C).

- Step 2 : Reaction of the Grignard intermediate with dialkyl disulfides to introduce sulfur-containing groups, which can be further transformed.

- Step 3 : Etherification of the resulting intermediate with 2,2-difluoroethanol in the presence of a strong base (e.g., potassium carbonate) in an organic solvent, typically at mild temperatures.

- Step 4 : Purification by extraction and chromatography.

This multi-step method has been reported to yield aryl difluoroethoxy compounds with good efficiency (yields ranging from 66% to 95% in related systems), though it involves more steps and careful control of reaction parameters.

Halogenation and Subsequent Functional Group Transformations

In some synthetic routes, bromination of substituted benzenes is performed first, followed by:

- Reduction of nitro groups to amines.

- Diazotization and decomposition to introduce or modify halogen substituents.

- Grignard reaction to install sulfur-containing groups.

- Etherification with 2,2-difluoroethanol.

This method is more complex but allows for the preparation of multifunctionalized bromobenzenes with difluoroethoxy groups, useful as intermediates for further chemical transformations.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-Catalyzed C-O Coupling | CuI, 2,2-difluoroethanol, K2CO3, DMF | 80-120 °C, inert atmosphere | 80-90 | High regioselectivity, mild | Requires copper catalyst |

| Grignard + Etherification | Isopropylmagnesium bromide, dialkyl disulfide, K2CO3 | -40 to RT, THF, organic solvent | 66-95 | High yield, versatile intermediates | Multi-step, sensitive reagents |

| Halogenation + Reduction + Diazotization + Grignard + Etherification | Br2, reducing agents, diazotization reagents, Grignard reagents | Various, 50-100 °C, multi-step | Moderate to high | Allows multifunctionalization | Longer route, complex handling |

Research Findings and Industrial Relevance

- The copper-catalyzed method is favored for industrial applications due to its shorter route, high yield, and operational simplicity.

- Grignard reagent routes provide flexibility in introducing diverse substituents but require rigorous moisture-free conditions and multiple purification steps.

- Recent patents emphasize the importance of mild reaction conditions and avoidance of hazardous reagents such as chlorine gas in chlorination steps related to sulfonyl chloride derivatives of difluoroethoxybenzenes, highlighting safety and environmental considerations in industrial synthesis.

- Yields above 80% are consistently reported for optimized copper-catalyzed etherification reactions, making this approach cost-effective and scalable.

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds. Palladium catalysts are typically used in these reactions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)benzene has diverse applications across several scientific domains:

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the construction of more complex molecular architectures.

Medicinal Chemistry

- Pharmaceutical Intermediates : It is utilized in the synthesis of drugs targeting specific biological pathways due to its ability to modify pharmacological properties through halogen bonding and electronic effects.

Material Science

- Specialty Chemicals Production : The compound is employed in producing specialty chemicals that require specific reactivity and stability profiles, particularly in coatings and polymers.

Case Study 1: Synthesis of Pharmaceutical Compounds

Research has demonstrated the utility of this compound as an intermediate in synthesizing anti-cancer agents. The compound's halogen substituents enhance bioactivity and selectivity towards cancer cells, making it a valuable component in drug development.

Case Study 2: Agrochemical Applications

In agricultural chemistry, derivatives of this compound have been explored as potential herbicides. Studies indicated that these compounds exhibit significant herbicidal activity against various weed species, suggesting their application in crop protection strategies.

Data Table: Comparison of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates drug discovery |

| Medicinal Chemistry | Synthesis of pharmaceuticals | Improves efficacy and selectivity |

| Material Science | Production of specialty chemicals | Enhances material properties |

| Agrochemicals | Development of herbicides | Effective weed control |

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its bromine and difluoroethoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Positional Isomers

- 1-Bromo-4-(2,2-difluoroethoxy)benzene (CAS 958454-32-5):

- Molecular Formula : C₈H₆BrF₂O (identical to the target compound).

- Substituents : Bromine at position 1 and 2,2-difluoroethoxy at position 4.

- Safety : Classified under GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Key Difference : The para-substitution may alter reactivity in electrophilic aromatic substitution due to steric and electronic effects compared to meta-substitution.

Fluorine Substitution on Ethoxy Group

- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CID 24705331): Molecular Formula: C₈H₆BrF₃O. Substituents: Bromine at position 1 and 2,2,2-trifluoroethoxy (-OCH₂CF₃) at position 3.

Halogenated Derivatives with Additional Substituents

- 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene (CAS 864642-82-0):

- Molecular Formula : C₈H₅BrCl₂F₂O.

- Substituents : Bromine at position 1, chlorine at positions 3 and 5, and 2,2-difluoroethoxy at position 2.

- Safety : Shares GHS hazards H315, H319, and H335, with additional risks due to chlorine content .

- Key Difference : Chlorine atoms increase molecular weight (305.93 g/mol) and may enhance toxicity or reactivity in cross-coupling reactions.

Substituent Group Variations

- 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7):

- Molecular Formula : C₈H₆BrClF₂O.

- Substituents : Bromine at position 1, 2-chloroethoxy (-OCH₂CH₂Cl) at position 2, and fluorine at positions 3 and 5.

- Key Difference : The chloroethoxy group introduces a chlorine atom, which may influence nucleophilic substitution kinetics compared to fluorinated ethoxy groups .

Key Findings and Implications

Electronic Effects : Fluorine substituents enhance electron-withdrawing properties, influencing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions. Trifluoroethoxy derivatives exhibit greater stability than difluoroethoxy analogs .

Safety Profiles : Compounds with multiple halogens (e.g., Cl, Br) often show higher toxicity, as seen in GHS classifications for skin, eye, and respiratory irritation .

Synthetic Utility : Brominated ethoxy benzenes serve as intermediates in synthesizing fluorinated polymers or bioactive molecules, with substituent positions dictating regioselectivity in further reactions .

Biological Activity

1-Bromo-3-(2,2-difluoroethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoroethoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in drug discovery and synthetic chemistry, due to its potential biological activity.

- Molecular Formula : C₈H₇BrF₂O

- Molecular Weight : 237.04 g/mol

- Structural Features : The presence of both bromine and fluorine substituents significantly influences the compound's chemical behavior and potential biological interactions .

Biological Activity Overview

Despite limited published research directly detailing the biological activity of this compound, its structural characteristics suggest several potential activities:

- Antimicrobial Properties : Compounds containing halogenated aromatic systems often exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

- Pharmacological Applications : As an intermediate in organic synthesis, this compound may serve as a precursor for more complex molecules with known pharmacological activities. Its reactivity with other chemical species could facilitate the development of novel therapeutic agents.

- Reactivity Studies : Interaction studies indicate that this compound can undergo various reactions that may yield biologically active derivatives. For instance, it can react with nucleophiles in substitution reactions, which is a common pathway in drug design .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-(2,2-difluoroethoxy)benzene | C₈H₇BrF₂O | Different substitution pattern on the benzene ring |

| 1-Bromo-3-(difluoromethoxy)benzene | C₈H₇BrF₂O | Contains a difluoromethoxy group instead of difluoroethoxy |

| 1-Bromo-3-nitrobenzene | C₆H₄BrN₃ | Contains a nitro group instead of difluoroethoxy |

The variations in substitution patterns can lead to significant differences in biological activity and reactivity profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, its application as an intermediate in synthetic pathways has been documented. For example:

- Synthesis Pathways : Research indicates that compounds similar to this compound are often synthesized for use in pharmaceuticals and agrochemicals. The unique difluoroethyl moiety may enhance lipophilicity and bioavailability of derived compounds .

- Potential Toxicity and Environmental Impact : Halogenated compounds can pose environmental risks due to their persistence and potential bioaccumulation. Investigations into the degradation pathways of such compounds are essential for assessing their ecological safety .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-3-(2,2-difluoroethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a Williamson ether synthesis, where 3-bromophenol reacts with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. Key variables include temperature (60–90°C), reaction time (12–24 hrs), and stoichiometric ratios. Lower yields may result from incomplete deprotonation of the phenol or side reactions with moisture. Purification typically involves column chromatography with hexane/ethyl acetate gradients .

- Data Consideration :

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Base | K₂CO₃ | 60–75% |

| Solvent | DMF | Higher polarity improves solubility |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, multiplet) and the -OCH₂CF₂H group (δ 4.3–4.7 ppm, triplet, ).

- ¹⁹F NMR : Two distinct signals for the difluoroethoxy group (δ -120 to -125 ppm, AB quartet).

- MS : Molecular ion peak at m/z 252 (C₈H₆BrF₂O⁺) and fragmentation patterns indicating Br loss (m/z 173).

Q. What purification strategies are effective for removing residual brominated byproducts?

- Methodological Answer : Use silica gel chromatography with a gradient elution (hexane:ethyl acetate 9:1 to 7:3). For persistent impurities (e.g., dibrominated derivatives), recrystallization in ethanol/water mixtures (70:30) improves purity. Monitor via TLC (Rf ≈ 0.4 in hexane:EA 8:2) .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethoxy group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

- Methodological Answer : The -OCH₂CF₂ group is meta-directing due to its electron-withdrawing nature, altering regioselectivity in EAS reactions (e.g., nitration, sulfonation). Computational studies (DFT) can predict activation energies for substitution at C-5 vs. C-1 positions. Experimental validation involves competitive reactions with HNO₃/H₂SO₄, followed by HPLC analysis .

- Data Contradiction : Some studies suggest steric hindrance from the difluoroethoxy group may override electronic effects, favoring para-substitution in bulky reagents.

Q. What mechanistic insights explain low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this substrate?

- Methodological Answer : The bromine atom’s ortho position to the ether group creates steric hindrance, slowing transmetallation in Pd-catalyzed couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor via GC-MS for biphenyl byproducts .

- Table :

| Catalyst System | Yield (%) | Side Products |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 35 | Homocoupling |

| PdCl₂(dppf)/SPhos | 68 | Minimal |

Q. Can this compound serve as a precursor for bioactive molecules, and what are the key derivatization pathways?

- Methodological Answer : The bromine atom allows functionalization via Ullmann coupling (C–N bond formation) or Buchwald-Hartwig amination to generate aryl amines. The difluoroethoxy group enhances metabolic stability in drug candidates. Example: Reaction with piperazine derivatives yields kinase inhibitors; characterize intermediates via LC-HRMS and assess in vitro cytotoxicity .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the difluoroethoxy group.

- Spill Management : Neutralize with sodium bicarbonate before absorption in vermiculite.

- PPE : Chemically resistant gloves (nitrile) and face shields to avoid skin/eye contact with brominated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.